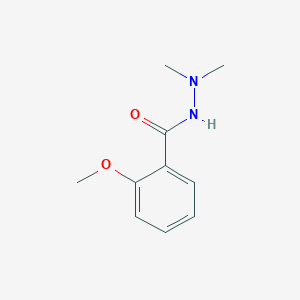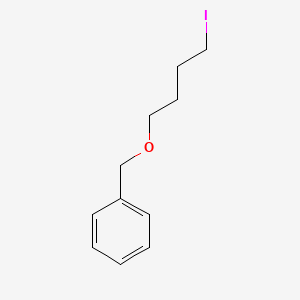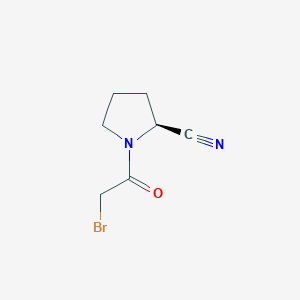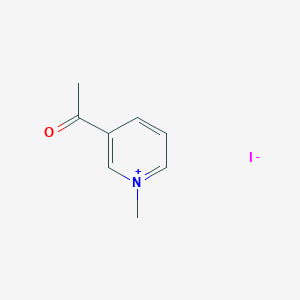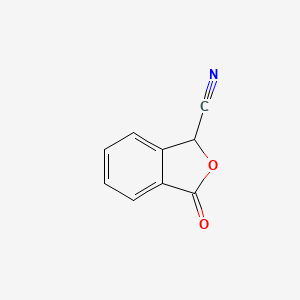
Amcinafide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amcinafide, also known as triamcinolone acetophenide, is a synthetic glucocorticoid corticosteroid. It was developed for its potent anti-inflammatory and immunosuppressive properties but was never marketed. The compound is characterized by its complex molecular structure, which includes a fluorine atom and multiple hydroxyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Amcinafide is synthesized through a multi-step process involving the reaction of triamcinolone with acetophenone. The key steps include:
Formation of the cyclic acetal: Triamcinolone is reacted with acetophenone under acidic conditions to form the cyclic acetal.
Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction using a fluorinating agent.
Hydroxylation: Hydroxyl groups are introduced through controlled oxidation reactions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Amcinafide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the reactivity of glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.
Industry: Potential applications in the development of new corticosteroid-based therapies.
Mécanisme D'action
Amcinafide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it acts as a transcription factor to regulate the expression of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
Similar Compounds:
Amcinonide: Another glucocorticoid with similar anti-inflammatory properties.
Betamethasone: A widely used corticosteroid with potent anti-inflammatory effects.
Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.
Uniqueness: this compound is unique due to its specific molecular structure, which includes a cyclic acetal with acetophenone and a fluorine atom. This structure contributes to its distinct pharmacological properties and reactivity compared to other glucocorticoids .
Propriétés
Numéro CAS |
7332-27-6 |
|---|---|
Formule moléculaire |
C29H33FO6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
(1S,2S,4R,6R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C29H33FO6/c1-25-12-11-19(32)13-18(25)9-10-20-21-14-24-29(23(34)16-31,26(21,2)15-22(33)28(20,25)30)36-27(3,35-24)17-7-5-4-6-8-17/h4-8,11-13,20-22,24,31,33H,9-10,14-16H2,1-3H3/t20-,21-,22-,24+,25-,26-,27+,28-,29+/m0/s1 |
Clé InChI |
HCKFPALGXKOOBK-NRYMJLQJSA-N |
SMILES isomérique |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@](O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O |
SMILES |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
SMILES canonique |
CC12CC(C3(C(C1CC4C2(OC(O4)(C)C5=CC=CC=C5)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O |
Autres numéros CAS |
7332-27-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,exo,exo)-3-[N-(3,5-Dimethylphenyl)benzenesulfonamido]isoborneol](/img/structure/B1624863.png)
![5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B1624865.png)


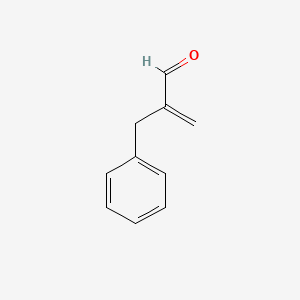

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1624872.png)
